
1-butyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide
Description
1-Butyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide is an organic compound with the molecular formula C₁₆H₂₈N₂O₂ It is a member of the pyrrolidinecarboxamide family, characterized by a pyrrolidine ring substituted with a butyl group, a cycloheptyl group, and a carboxamide group
Properties
IUPAC Name |
1-butyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-2-3-10-18-12-13(11-15(18)19)16(20)17-14-8-6-4-5-7-9-14/h13-14H,2-12H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJGGVLDBOAFNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-butyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Substitution Reactions: The butyl and cycloheptyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an ester or an acid chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Butyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Butyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Butyl-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its chemical and biological properties.
1-Butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide: The presence of a cyclopentyl group instead of a cycloheptyl group can lead to differences in reactivity and interactions with molecular targets.
1-Butyl-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide: The larger cyclooctyl group may influence the compound’s steric properties and its ability to interact with biological molecules.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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